

# Validation of SR-4835 Molecular Glue Activity: A Comparative Guide

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## Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120

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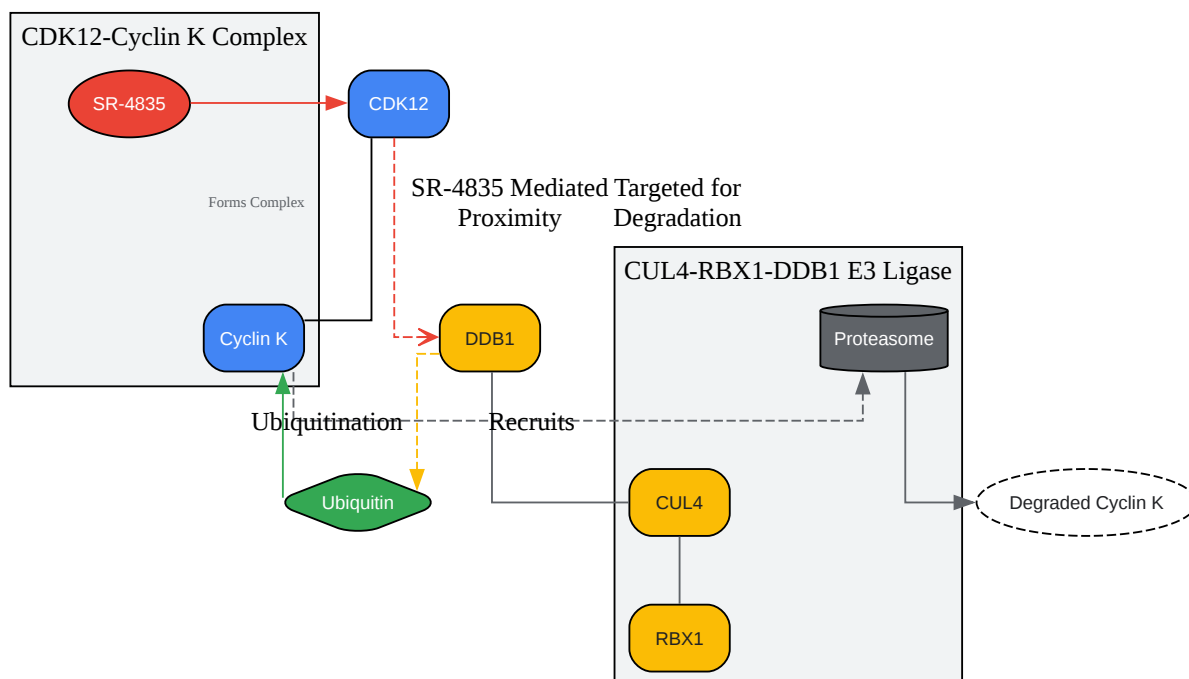
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular glue **SR-4835**'s performance against other alternatives, supported by experimental data. We detail the methodologies for key experiments and present quantitative data in structured tables for ease of comparison.

## Mechanism of Action: SR-4835 as a Cyclin K Degradator

**SR-4835** is a selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.<sup>[1]</sup> Unlike traditional kinase inhibitors that only block enzymatic activity, **SR-4835** functions as a molecular glue. It induces the proximity of the CDK12-cyclin K complex to the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.<sup>[2][3]</sup> This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, a critical co-activator for CDK12/13.<sup>[3][4]</sup> The degradation of cyclin K is a key contributor to the cytotoxic effects of **SR-4835** in cancer cells.<sup>[1]</sup> The benzimidazole side-chain of **SR-4835** has been identified as crucial for its molecular glue activity.<sup>[4]</sup>

Signaling Pathway of **SR-4835** Action



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Caption: **SR-4835** molecular glue mechanism of action.

## Quantitative Performance of **SR-4835**

The activity of **SR-4835** has been quantified through various assays, primarily focusing on its ability to induce cyclin K degradation and inhibit cancer cell proliferation.

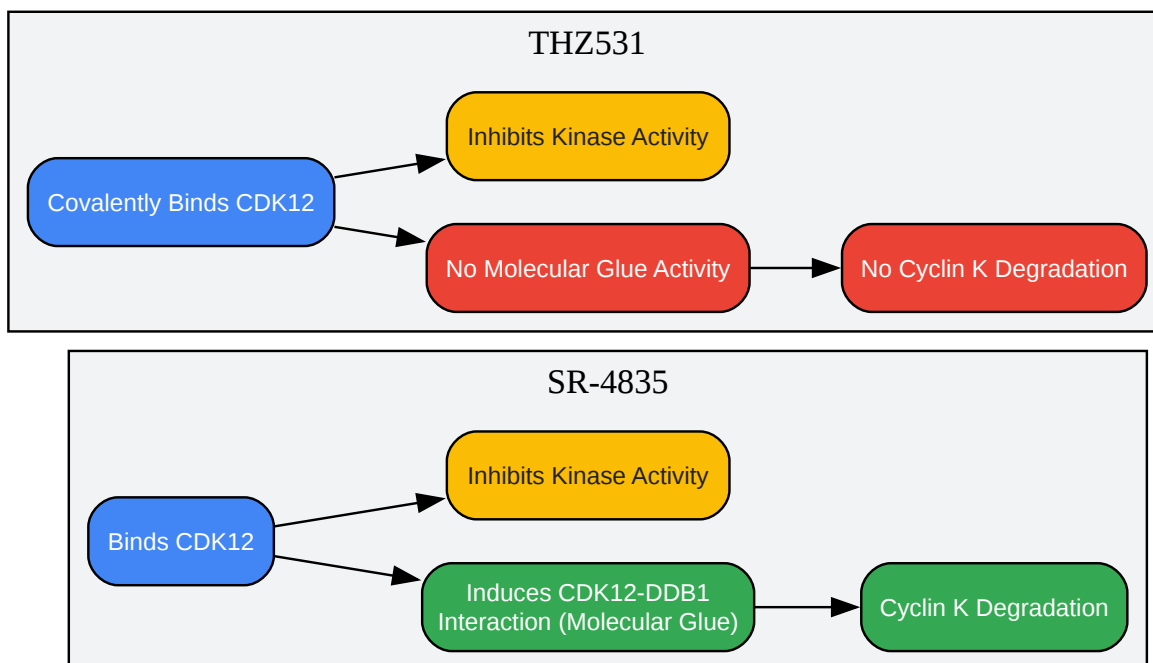
Metric	Cell Line	Value	Reference
DC <sub>50</sub> (Cyclin K Degradation)	A549 (HiBiT tagged)	~90 nM	[3]
D <sub>max</sub> (Cyclin K Degradation)	A549 (HiBiT tagged)	>95%	[3]
IC <sub>50</sub> (Cell Proliferation)	A375 (Melanoma)	117.5 nM	[2]
IC <sub>50</sub> (Cell Proliferation)	Colo829 (Melanoma)	104.5 nM	[2]
IC <sub>50</sub> (Cell Proliferation)	WM164 (Melanoma)	109.6 nM	[2]
IC <sub>50</sub> (Cell Proliferation)	WM983A (Melanoma)	80.7 nM	[2]
IC <sub>50</sub> (Cell Proliferation)	WM983B (Melanoma)	160.5 nM	[2]
IC <sub>50</sub> (CDK12 Kinase Activity)	Cell-free assay	99 nM	[2]
IC <sub>50</sub> (CDK13 Kinase Activity)	Cell-free assay	4.9 nM	[2]

## Comparison with Alternative CDK12 Inhibitors

A key distinction of **SR-4835** is its molecular glue activity, which is not present in all CDK12 inhibitors. The most notable comparison is with THZ531, a covalent CDK12/13 inhibitor.

Compound	Mechanism	Cyclin K Degradation	Reference
SR-4835	Molecular Glue / Kinase Inhibitor	Yes	<a href="#">[3]</a> <a href="#">[4]</a>
THZ531	Covalent Kinase Inhibitor	No	<a href="#">[3]</a> <a href="#">[4]</a>
(R)-CR8	Molecular Glue / Kinase Inhibitor	Yes	<a href="#">[5]</a>
HQ461	Molecular Glue	Yes	<a href="#">[6]</a>

Logical Comparison of **SR-4835** and THZ531



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Caption: **SR-4835** vs. THZ531 mechanism comparison.

## Experimental Protocols

Detailed methodologies for the key experiments used to validate **SR-4835**'s activity are provided below.

## Immunoblotting for Cyclin K Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of cyclin K upon treatment with **SR-4835**.

- **Cell Culture and Treatment:** Plate cells (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of **SR-4835** (e.g., 0.05, 0.1, 0.2, 0.5, and 1  $\mu$ M) or a vehicle control (DMSO) for a specified time (e.g., 2 hours). [\[7\]](#)
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein (e.g., 20-30  $\mu$ g) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- **Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cyclin K overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) should also be used.
- **Detection:** Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

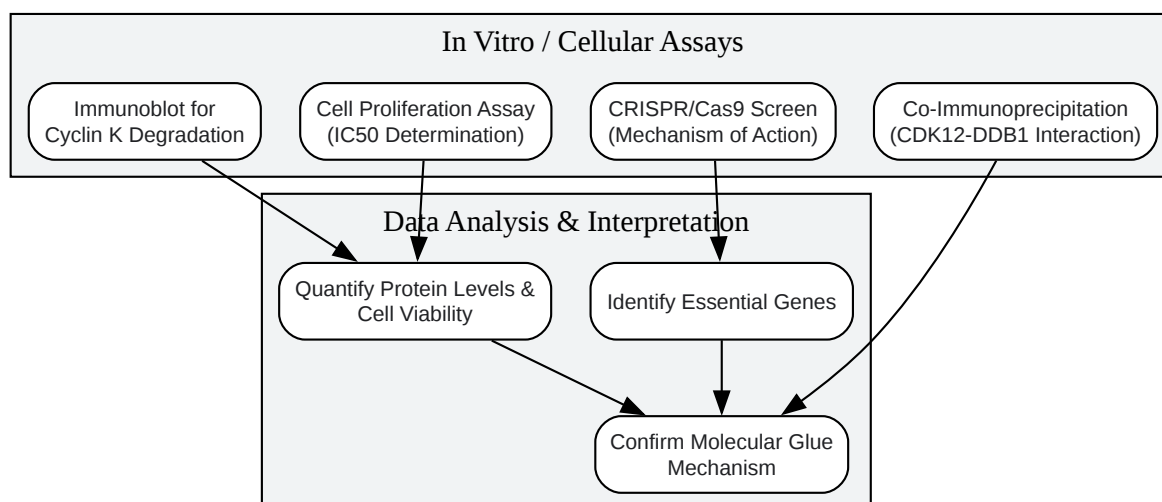
## CRISPR/Cas9 Loss-of-Function Screen

This genome-wide screen identifies genes essential for the cytotoxic activity of **SR-4835**.

- **Cell Line Preparation:** Generate a stable Cas9-expressing cell line (e.g., A375-Cas9).

- **Lentiviral gRNA Library Transduction:** Transduce the Cas9-expressing cells with a genome-wide lentiviral gRNA library at a low multiplicity of infection (MOI) to ensure most cells receive a single gRNA.
- **Selection and Expansion:** Select the transduced cells with an appropriate antibiotic (e.g., puromycin) and expand the cell population.
- **SR-4835 Treatment:** Treat the library-transduced cells with **SR-4835** (e.g., 50 nM) or vehicle control (DMSO) for an extended period (e.g., 14 days).[1]
- **Genomic DNA Extraction and Sequencing:** Isolate genomic DNA from the surviving cells. Amplify the gRNA-containing regions by PCR and subject the amplicons to next-generation sequencing.
- **Data Analysis:** Analyze the sequencing data to determine the abundance of each gRNA in the **SR-4835**-treated versus the control group. Genes whose gRNAs are depleted in the treated sample are considered synthetic lethal with **SR-4835**, while genes whose gRNAs are enriched are considered rescue genes.[1]

#### Experimental Workflow for **SR-4835** Validation



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Caption: Workflow for validating **SR-4835** activity.

## Co-Immunoprecipitation for CDK12-DDB1 Interaction

This assay is used to demonstrate that **SR-4835** promotes the interaction between CDK12 and DDB1.

- Cell Transfection: Co-transfect cells (e.g., HEK293) with expression vectors for tagged proteins, such as Myc-CDK12 and Flag-DDB1.
- Cell Treatment: Treat the transfected cells with **SR-4835** or a vehicle control for a specified time.
- Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
- Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tags (e.g., anti-Flag antibody) conjugated to beads (e.g., agarose or magnetic beads) overnight at 4°C.
- Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the bound proteins from the beads.
- Immunoblot Analysis: Analyze the eluted proteins by immunoblotting using an antibody against the other tagged protein (e.g., anti-Myc antibody) to detect the co-immunoprecipitated protein. An increase in the co-immunoprecipitated protein in the **SR-4835**-treated sample indicates an enhanced interaction.[8]

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